molecular formula C18H17ClN2O2 B11182093 4-(2-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol

4-(2-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol

Cat. No.: B11182093
M. Wt: 328.8 g/mol
InChI Key: CJKXVHORGDIPCY-UHFFFAOYSA-N
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Description

4-(2-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenyl group, and a methyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride.

    Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(2-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorobenzyl)-1-phenyl-3-methyl-1H-pyrazol-5-ol: Similar structure but lacks the methoxy group.

    4-(2-methoxybenzyl)-1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-ol: Similar structure but with different positioning of the chlorobenzyl and methoxyphenyl groups.

Uniqueness

4-(2-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. The presence of both chlorobenzyl and methoxyphenyl groups enhances its reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]-2-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H17ClN2O2/c1-12-14(11-13-7-3-4-8-15(13)19)18(22)21(20-12)16-9-5-6-10-17(16)23-2/h3-10,20H,11H2,1-2H3

InChI Key

CJKXVHORGDIPCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2OC)CC3=CC=CC=C3Cl

Origin of Product

United States

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